Predominant Excreted Metabolite in Mass Balance
In healthy male volunteers receiving a single oral dose of [¹⁴C]erlotinib, Desmethyl Erlotinib Carboxylate Acid (M11) represented 29.4% of the administered dose in excreta, significantly exceeding the next most abundant excreted metabolite M6 (21.0%) and M16 (9.6%). Less than 2% of the recovered radioactivity was unchanged erlotinib [1].
| Evidence Dimension | Percentage of administered dose recovered in urine and feces |
|---|---|
| Target Compound Data | 29.4% |
| Comparator Or Baseline | M6: 21.0%; M16: 9.6%; unchanged erlotinib: <2% |
| Quantified Difference | M11 is 1.4‑fold more abundant than M6, 3.1‑fold more abundant than M16, and >15‑fold more abundant than unchanged erlotinib |
| Conditions | Human mass‑balance study (n=6 healthy male volunteers), single oral 100 mg [¹⁴C]erlotinib hydrochloride |
Why This Matters
The quantitative predominance of M11 establishes it as the essential reference standard for mass‑balance studies, bioequivalence assessments, and impurity profiling in ANDA submissions.
- [1] Ling J, Johnson KA, Miao Z, Rakhit A, Pantze MP, Hamilton M, et al. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers. Drug Metab Dispos. 2006;34(3):420–426. View Source
